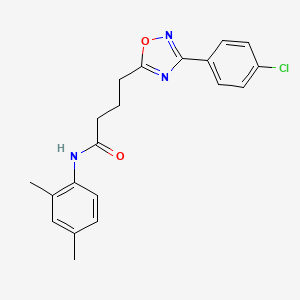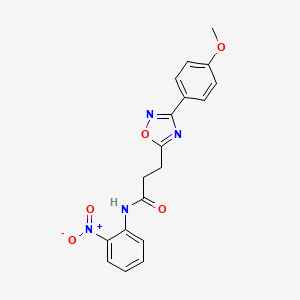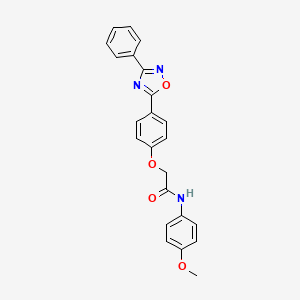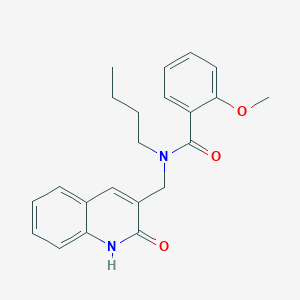
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide is a selective inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation and survival of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation and induction of apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated its ability to inhibit BTK activity and impair B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with this compound demonstrating anti-tumor activity in animal models of CLL and NHL. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide for lab experiments is its selectivity for BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its potential for off-target effects, which may impact the interpretation of experimental results. Additionally, further studies are needed to fully characterize the safety and efficacy of this compound in humans.
未来方向
There are several potential future directions for research on N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide. One area of interest is the development of combination therapies, which may enhance the anti-tumor activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the goal of ultimately developing it as a therapeutic agent for the treatment of B-cell malignancies.
合成方法
The synthesis of N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide involves several steps, beginning with the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(3,4-dimethoxyphenyl)acetate. This intermediate is then reacted with sodium hydride and 2-fluorobenzoyl chloride to form N-(2-fluorobenzoyl)-2-(3,4-dimethoxyphenyl)acetamide. The final step involves the reaction of this intermediate with sulfamide to form the target compound, this compound.
科学研究应用
N-(5-(N-(3,4-dimethoxyphenyl)sulfamoyl)-2-ethoxyphenyl)-2-fluorobenzamide has been the subject of extensive research in recent years, particularly in the field of oncology. Preclinical studies have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and impairs B-cell receptor signaling, leading to a decrease in cell proliferation and induction of apoptosis. In vivo studies have also shown promising results, with this compound demonstrating anti-tumor activity in animal models of CLL and NHL.
属性
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-4-32-20-12-10-16(14-19(20)25-23(27)17-7-5-6-8-18(17)24)33(28,29)26-15-9-11-21(30-2)22(13-15)31-3/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDUJAPMXKJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)



![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)





![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)


![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)